1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2-chlorophenyl group at the 3-position and an amine group at the 4-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under aqueous conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other substituents using appropriate reagents and conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various pyrazole derivatives, which are important intermediates in organic synthesis.
Industry: In the industrial sector, the compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, pyrazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxamide: This compound has a carboxamide group at the 4-position instead of an amine group.
3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of an amine group.
1H-Pyrazole-4-carbonitrile: This compound has a carbonitrile group at the 4-position instead of an amine group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt form, which may influence its solubility, stability, and biological activity.
Properties
CAS No. |
91857-47-5 |
---|---|
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9;/h1-5H,11H2,(H,12,13);1H |
InChI Key |
NCZJHCLTSJOWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.